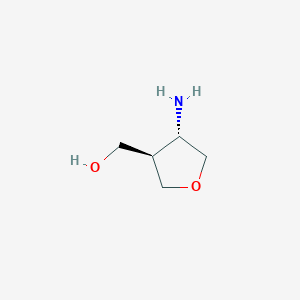
((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol: is a chiral compound with significant potential in various fields of scientific research. This compound features a tetrahydrofuran ring with an amino group at the 4-position and a hydroxymethyl group at the 3-position. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a 4-nitro-3-tetrahydrofuranone derivative using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a palladium or platinum catalyst under mild temperatures and pressures to ensure high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
化学反応の分析
Types of Reactions: ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-aminotetrahydrofuran-3-carboxylic acid.
Reduction: Formation of 4-aminotetrahydrofuran-3-ylamine.
Substitution: Formation of various substituted tetrahydrofuran derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate metabolic pathways. Its chiral nature allows researchers to explore stereospecific interactions in biological systems.
Medicine: this compound has potential applications in drug development, particularly in the design of antiviral and anticancer agents. Its unique structure can be exploited to create molecules with high specificity and potency against target proteins.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
作用機序
The mechanism by which ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and coordinate with metal ions, facilitating its binding to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The compound’s chiral nature also plays a role in its mechanism of action, as different enantiomers can have distinct interactions with biological targets.
類似化合物との比較
(3R,4S)-4-Hydroxytetrahydrofuran-3-yl)methanol: Lacks the amino group, making it less versatile in certain reactions.
(3R,4S)-4-Aminotetrahydrofuran-3-yl)ethanol: Has an ethyl group instead of a hydroxymethyl group, affecting its reactivity and binding properties.
(3R,4S)-4-Aminotetrahydrofuran-3-yl)acetate: Contains an acetate group, which can be hydrolyzed to form the parent compound.
Uniqueness: ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol stands out due to its combination of an amino group and a hydroxymethyl group on a chiral tetrahydrofuran ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in multiple fields of research.
特性
IUPAC Name |
[(3R,4S)-4-aminooxolan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-5-3-8-2-4(5)1-7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOVIIQBMQIOGG-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














